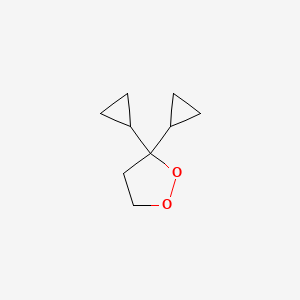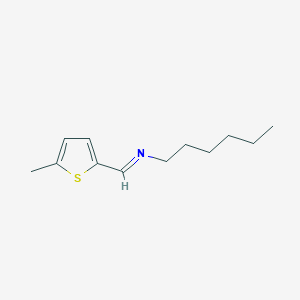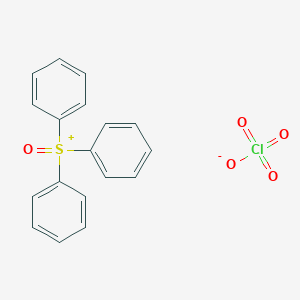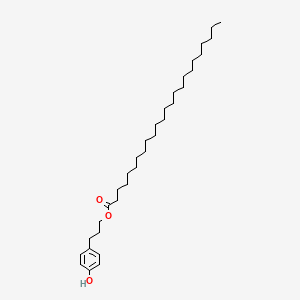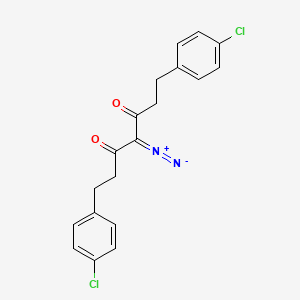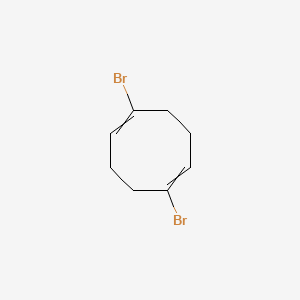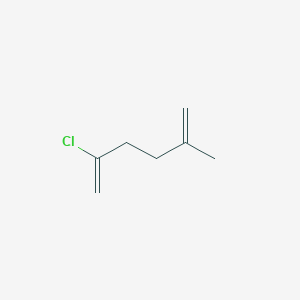
2-Chloro-5-methylhexa-1,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-methylhexa-1,5-diene is an organic compound with the molecular formula C7H11Cl It is a conjugated diene, meaning it contains two double bonds separated by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-5-methylhexa-1,5-diene can be achieved through several synthetic routes. One common method involves the dehydrohalogenation of organohalides. For instance, starting with an allylic halide, such as 2-chloro-5-methylhexane, and using a strong base like potassium tert-butoxide, the elimination reaction can produce the desired diene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and reaction temperatures are optimized to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-methylhexa-1,5-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: This compound can react with electrophiles, such as hydrogen halides (e.g., HBr), leading to the formation of 1,2- and 1,4-addition products.
Diels-Alder Reaction: As a conjugated diene, it can participate in Diels-Alder cycloaddition reactions with dienophiles, forming cyclohexene derivatives.
Common Reagents and Conditions
Hydrogen Halides: Used in electrophilic addition reactions, typically under controlled temperatures to favor either kinetic or thermodynamic products.
Dienophiles: Such as maleic anhydride, used in Diels-Alder reactions under mild heating conditions.
Major Products
1,2- and 1,4-Addition Products: From reactions with hydrogen halides.
Cyclohexene Derivatives: From Diels-Alder reactions.
Applications De Recherche Scientifique
2-Chloro-5-methylhexa-1,5-diene has several applications in scientific research:
Biology: Potential use in the study of enzyme-catalyzed reactions involving dienes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials due to its reactive diene structure.
Mécanisme D'action
The mechanism by which 2-Chloro-5-methylhexa-1,5-diene exerts its effects involves its ability to participate in conjugated diene reactions. The molecular targets and pathways include:
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butadiene: Another conjugated diene with similar reactivity but different substitution patterns.
Isoprene (2-Methyl-1,3-butadiene): A naturally occurring diene used in the production of synthetic rubber.
Uniqueness
2-Chloro-5-methylhexa-1,5-diene is unique due to the presence of a chlorine atom and a methyl group, which influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for specific synthetic applications where these functional groups are advantageous .
Propriétés
Numéro CAS |
116440-70-1 |
|---|---|
Formule moléculaire |
C7H11Cl |
Poids moléculaire |
130.61 g/mol |
Nom IUPAC |
2-chloro-5-methylhexa-1,5-diene |
InChI |
InChI=1S/C7H11Cl/c1-6(2)4-5-7(3)8/h1,3-5H2,2H3 |
Clé InChI |
LTHUJBGUUIEHBS-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CCC(=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



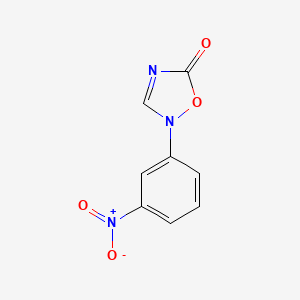
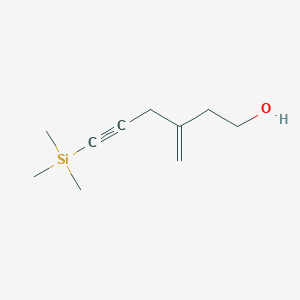
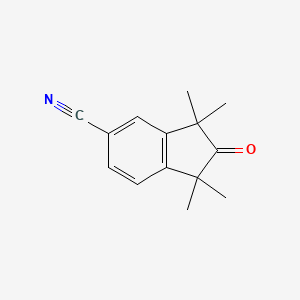

![4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde](/img/structure/B14285581.png)

